ethyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes pyridine and thiazine rings
Preparation Methods
The synthesis of ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of the thiazine ring. The reaction conditions typically include the use of pyridine derivatives and thioamides under controlled temperatures and pH levels. Industrial production methods may involve the use of automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine rings, using reagents like alkyl halides.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar compounds include other pyridine and thiazine derivatives.
Properties
Molecular Formula |
C26H23N5O4S |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl 4-[[4-oxo-3-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylimino)-1,3-thiazine-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C26H23N5O4S/c1-2-35-25(34)20-7-9-21(10-8-20)30-24(33)22-13-23(32)31(17-19-6-4-12-28-15-19)26(36-22)29-16-18-5-3-11-27-14-18/h3-15H,2,16-17H2,1H3,(H,30,33) |
InChI Key |
WVEWXVZYFXHPAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CN=CC=C3)S2)CC4=CN=CC=C4 |
Origin of Product |
United States |
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